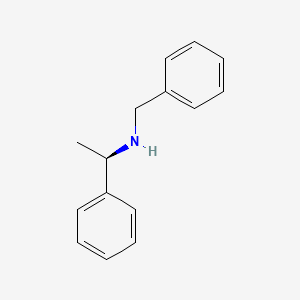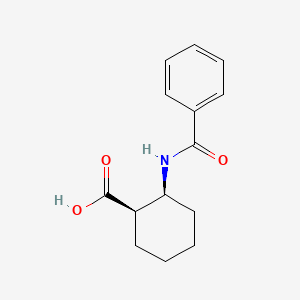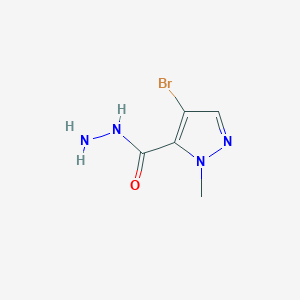
2'-Amino-biphenyl-4-carbaldehyde
描述
2’-Amino-biphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H11NO It is a derivative of biphenyl, featuring an amino group at the 2’ position and an aldehyde group at the 4 position
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Mode of Action
Benzylic compounds, which share structural similarities with this compound, typically react via nucleophilic substitution pathways . This suggests that 2’-Amino-biphenyl-4-carbaldehyde may interact with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2’-Amino-biphenyl-4-carbaldehyde may also influence a broad range of biochemical pathways.
Result of Action
Related compounds have demonstrated a range of biological activities, suggesting that this compound may also exert diverse molecular and cellular effects .
生化分析
Biochemical Properties
2’-Amino-biphenyl-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking electrophilic centers on other molecules . This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target biomolecules. Additionally, 2’-Amino-biphenyl-4-carbaldehyde can form Schiff bases with amines, which are important intermediates in various biochemical pathways .
Cellular Effects
2’-Amino-biphenyl-4-carbaldehyde affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific receptors on the cell surface, triggering a cascade of intracellular signaling events that can alter gene expression patterns . This modulation of gene expression can lead to changes in cellular metabolism, affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of 2’-Amino-biphenyl-4-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can alter the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, 2’-Amino-biphenyl-4-carbaldehyde can interact with transcription factors, influencing their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Amino-biphenyl-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2’-Amino-biphenyl-4-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to 2’-Amino-biphenyl-4-carbaldehyde can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2’-Amino-biphenyl-4-carbaldehyde vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
2’-Amino-biphenyl-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within the cell, impacting energy production and utilization.
Transport and Distribution
The transport and distribution of 2’-Amino-biphenyl-4-carbaldehyde within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s overall effectiveness and its ability to modulate cellular processes.
Subcellular Localization
The subcellular localization of 2’-Amino-biphenyl-4-carbaldehyde is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-4-carbaldehyde typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2’-nitrobiphenyl.
Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2’-Aminobiphenyl.
Formylation: The amino group in 2’-Aminobiphenyl is then formylated using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce 2’-Amino-biphenyl-4-carbaldehyde.
Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2’-Amino-biphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 2’-Amino-biphenyl-4-carboxylic acid.
Reduction: 2’-Amino-biphenyl-4-methanol.
Substitution: Various acylated or sulfonated derivatives of 2’-Amino-biphenyl-4-carbaldehyde.
科学研究应用
2’-Amino-biphenyl-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of potential therapeutic agents for the treatment of diseases such as cancer and bacterial infections.
Industry: It is employed in the production of dyes, pigments, and polymers due to its ability to introduce functional groups into aromatic systems.
相似化合物的比较
2’-Amino-biphenyl-4-carbaldehyde can be compared with other similar compounds such as:
2’-Amino-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2’-Amino-biphenyl-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
2’-Nitro-biphenyl-4-carbaldehyde: Similar structure but with a nitro group instead of an amino group.
Uniqueness: The presence of both an amino group and an aldehyde group in 2’-Amino-biphenyl-4-carbaldehyde makes it a versatile intermediate for various chemical transformations, providing unique reactivity compared to its analogs.
属性
IUPAC Name |
4-(2-aminophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZXJRHSWKKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362725 | |
| Record name | 4-(2-aminophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-30-8 | |
| Record name | 4-(2-aminophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






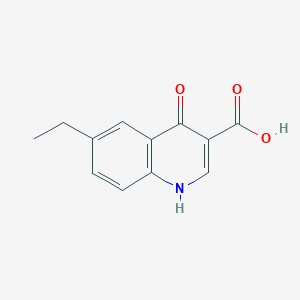
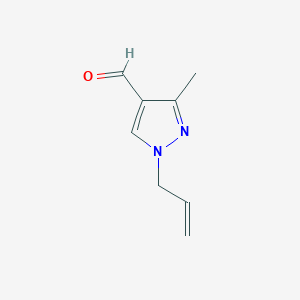
![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)



